molecular formula C12H23NO4 B558358 Boc-L-beta-homoleucine CAS No. 132549-43-0

Boc-L-beta-homoleucine

Cat. No.: B558358
CAS No.: 132549-43-0
M. Wt: 245,32 g/mole
InChI Key: XRVAMBSTOWHUMM-VIFPVBQESA-N
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Description

Boc-L-beta-homoleucine, also known as (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, is a synthetic amino acid derivative. It is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle growth. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins.

Scientific Research Applications

Boc-L-beta-homoleucine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins.

    Biology: The compound is used in studies involving protein structure and function.

    Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

Target of Action

It is known that this compound is used as a building block for the synthesis of “carba peptides” and is a building block for β-peptides .

Mode of Action

The mode of action of Boc-L-beta-homoleucine involves its interaction with its targets, which are likely to be specific enzymes or receptors involved in peptide synthesis. The Boc group is a common protecting group for amino acids, particularly in the synthesis of peptides . It is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation .

Pharmacokinetics

It is known to be very slightly soluble (11 g/L at 25°C), which may impact its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the Boc group is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation .

Safety and Hazards

Boc-L-beta-homoleucine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this substance .

Biochemical Analysis

Biochemical Properties

The (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, particularly in the synthesis of peptides . The compound is recognized by the l-type amino acid transporter 1 (LAT1), which is responsible for its uptake in cells .

Cellular Effects

The cellular effects of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are primarily related to its role as a protecting group for amines. It allows for transformations of other functional groups, thereby influencing cell function . Detailed studies on its specific impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

The molecular mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves its role as a protecting group for amines. It is added to the amine through a typical nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The compound can be removed through a deprotection process, which is achieved with a strong acid such as trifluoracetic acid (TFA) .

Temporal Effects in Laboratory Settings

The temporal effects of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in laboratory settings are largely related to its stability. It is remarkably stable to metabolism and exhibits slow microbial degradation

Metabolic Pathways

It is known that the compound is remarkably stable to metabolism .

Transport and Distribution

The transport and distribution of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid within cells and tissues are facilitated by the l-type amino acid transporter 1 (LAT1) . Detailed information on its localization or accumulation within cells is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-beta-homoleucine can be synthesized through several methods. One common approach involves the protection of the amino group of L-beta-homoleucine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Boc-L-beta-homoleucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for Boc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-alpha-homoleucine: Another Boc-protected amino acid derivative with similar properties.

    Boc-L-gamma-homoleucine: A derivative with a different position of the Boc group.

    Boc-L-leucine: A closely related compound with the Boc group protecting the amino group of leucine.

Uniqueness

Boc-L-beta-homoleucine is unique due to its specific structure and the position of the Boc group. This makes it particularly useful in the synthesis of peptides and proteins where selective protection of the amino group is required. Its stability and ease of removal of the Boc group under mild conditions further enhance its utility in organic synthesis .

Properties

IUPAC Name

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375814
Record name Boc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132549-43-0
Record name Boc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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